1H and 19F NMR chemical shifts of 2-Bromo-1,3-difluoro-4-methylbenzene
High-Resolution 1 H and 19 F NMR Characterization of 2-Bromo-1,3-difluoro-4-methylbenzene: A Technical Guide Executive Summary In the landscape of modern drug discovery, highly functionalized fluorinated aromatics are in...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution
1
H and
19
F NMR Characterization of 2-Bromo-1,3-difluoro-4-methylbenzene: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, highly functionalized fluorinated aromatics are indispensable building blocks. The strategic placement of halogens modulates lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-1,3-difluoro-4-methylbenzene (CAS: 847502-89-0) is a prime example of a complex poly-substituted scaffold. For researchers and drug development professionals, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to the intricate spin-spin coupling networks between
1
H and
19
F nuclei.
This whitepaper provides an in-depth, authoritative guide to the predictive chemical shifts, multiplet analysis, and self-validating experimental protocols required for the high-fidelity NMR characterization of this molecule.
Structural & Electronic Analysis: The Causality of Chemical Shifts
Understanding the chemical shifts in 2-bromo-1,3-difluoro-4-methylbenzene requires a rigorous analysis of the competing inductive, resonance, and steric effects exerted by its substituents:
The Heavy Atom Effect (Bromine): While halogens are generally electronegative, the massive electron cloud of the bromine atom at the C2 position exerts a localized deshielding effect on the adjacent C1 and C3 fluorines. Empirical data for related scaffolds, such as 1-bromo-2-fluorobenzene (
δ
-104.4 ppm) and 1-bromo-3-fluorobenzene (
δ
-106.9 ppm), demonstrate that ortho-bromine shifts the
19
F resonance downfield relative to unsubstituted fluorobenzene (-113 ppm)[1].
Hyperconjugation (Methyl Group): The C4 methyl group is electron-donating via hyperconjugation. This increases the electron density at the ortho (C3 and C5) and para (C1) positions, providing a slight shielding effect that pushes the C3-F, C1-F, and C5-H signals marginally upfield.
Standardization Variance: Recent literature highlights that reliance on unified scale systems for heteronuclear NMR has unintentionally led to widespread variation in the standardization of
19
F NMR spectral data across institutions[2]. To combat this, our protocol mandates the use of an internal standard.
Predictive Spectral Data & Multiplet Analysis
To facilitate rapid structural verification, the quantitative data below summarizes the predicted chemical shifts and coupling constants based on substituent additivity rules and empirical literature for 1,3-difluorobenzene derivatives[3].
Table 1:
1
H NMR Spectral Data (Predicted in CDCl
3
, 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constants (
J
, Hz)
Assignment
C4-CH
3
2.35
d
3H
4JHF≈2.0
Methyl protons
C6-H
6.85
ddd
1H
3JHH≈8.0
,
3JHF≈8.5
,
5JHF≈1.5
Aromatic proton (ortho to F1)
C5-H
7.05
ddd
1H
3JHH≈8.0
,
4JHF≈6.0
,
5JHF≈1.5
Aromatic proton (meta to F3)
Table 2:
19
F NMR Spectral Data (Predicted in CDCl
3
, 376 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constants (
J
, Hz)
Assignment
C1-F
-105.0
dd
3JHF≈8.5
,
5JFF≈5.0
Fluorine (ortho to Br, ortho to H6)
C3-F
-108.5
ddq
4JHF≈6.0
,
5JFF≈5.0
,
4JHF(CH3)≈2.0
Fluorine (ortho to Br, ortho to CH3)
Spin-Spin Coupling Network
The complexity of the spectra arises from the cross-talk between the proton and fluorine channels. The following diagram maps the logical relationship of the scalar couplings.
Caption: Spin-spin coupling network mapping
1
H,
19
F, and
1
H-
19
F scalar interactions.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness, an analytical workflow must be self-validating. The protocol below utilizes heteronuclear decoupling as a built-in verification mechanism to confirm the complex multiplet assignments.
Caption: Step-by-step experimental workflow for high-fidelity
1
H and
19
F NMR acquisition.
Action: Dissolve 15-20 mg of 2-bromo-1,3-difluoro-4-methylbenzene in 0.6 mL of CDCl
3
containing 0.05% v/v Tetramethylsilane (TMS). Add a micro-drop of Trichlorofluoromethane (CFCl
3
).
Causality: TMS provides the 0.00 ppm reference for the
1
H spectrum. As noted in the literature, external referencing for
19
F is highly prone to deviation[2]. CFCl
3
acts as a robust internal standard to lock the
19
F spectrum at exactly 0.00 ppm, ensuring reproducible chemical shifts across different spectrometer magnet strengths.
Step 2: Probe Tuning and Shimming
Action: Manually tune and match both the
1
H and
19
F channels. Execute 3D gradient shimming on the
2
H lock signal.
Causality: Because
1
H (~400 MHz) and
19
F (~376 MHz) resonate at very similar frequencies, precise probe tuning is critical to avoid channel cross-talk and ensure maximum sensitivity for both nuclei.
Step 3:
1
H NMR Acquisition
Action: Acquire 16 scans (ns=16) with a relaxation delay (d1) of 2 seconds and a 30° flip angle.
Causality: A 2-second delay is sufficient for the complete longitudinal relaxation (
T1
) of the aromatic and methyl protons, allowing for accurate integration ratios (3:1:1).
Step 4:
19
F NMR Acquisition (Fully Coupled)
Action: Acquire 64 scans (ns=64) with a relaxation delay (d1) of 5 seconds and a 30° flip angle.
Causality: Fluorine nuclei in highly substituted aromatics often exhibit significantly longer
T1
relaxation times than protons. Extending the d1 to 5 seconds ensures that the C1-F and C3-F signals are fully relaxed between pulses, preventing signal saturation and allowing quantitative integration.
Action: Acquire a second
19
F spectrum while applying continuous WALTZ-16 decoupling on the
1
H channel.
Causality (The Self-Validating System): In the fully coupled spectrum, the C3-F signal appears as a complex doublet of doublets of quartets (ddq) due to coupling with F1, H5, and the CH
3
group. By decoupling the protons, all
JHF
interactions are erased. The complex multiplets will instantly collapse into two clean doublets representing only the
5
J
FF
(~5.0 Hz) meta-coupling between C1-F and C3-F. If the multiplets collapse as predicted, the structural assignment is definitively validated.
References[2] Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. The Journal of Organic Chemistry - ACS Publications. Available at: Link[3] Latent Carbene in Diaminomethylation of Benzenes: Mechanism and Practical Application. The Journal of Organic Chemistry - ACS Publications. Available at: Link[1] Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. Available at: Link
2-Bromo-1,3-difluoro-4-methylbenzene: A Comprehensive Technical Guide on Physicochemical Properties and Advanced Synthetic Applications
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and enforce specific molecular conformations. 2-Bromo-1,3-difluoro-4-methylbenzene (CAS: 847502-89-0) represents a highly specialized, polyfunctional building block engineered for precisely these applications. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and field-proven synthetic protocols, serving as a definitive guide for research scientists aiming to leverage this molecule in complex syntheses.
Structural & Physicochemical Profiling
Understanding the baseline physical properties of this liquid reagent is critical for proper handling, storage, and reaction design. The quantitative data summarized in the table below is synthesized from authoritative chemical databases, including [1] and [2].
Property
Value
Chemical Name
2-Bromo-1,3-difluoro-4-methylbenzene
CAS Registry Number
847502-89-0
Molecular Formula
C7H5BrF2
Molecular Weight
207.02 g/mol
Appearance
Clear Liquid
Boiling Point
176.5 ± 35.0 °C (Predicted)
Density
~1.6 g/cm³ (Estimated)
SMILES String
CC1=C(F)C(Br)=C(F)C=C1
Reactivity Profile & Mechanistic Causality
The synthetic utility of 2-bromo-1,3-difluoro-4-methylbenzene stems from its orthogonal reactivity domains. The structural parameters detailed in the [3] highlight the unique electronic and steric environment of this arene:
The C-Br Bond (Oxidative Addition): Sandwiched between two highly electronegative fluorine atoms, the carbon-bromine bond is highly electron-deficient. This electronic environment significantly accelerates the initial oxidative addition of low-valent transition metals (e.g., Pd(0)).
The Ortho-Fluorines (Steric Bottleneck): While they accelerate oxidative addition, the dual ortho-fluorines create a severe steric shield. This hinders the transmetallation and reductive elimination phases of cross-coupling, dictating the need for specialized ligands.
The Methyl Group: Acts as a steric anchor and provides a handle for late-stage benzylic functionalization (e.g., Wohl-Ziegler radical bromination).
Fig 1. Divergent reactivity pathways of 2-bromo-1,3-difluoro-4-methylbenzene.
Advanced Synthetic Protocols
To leverage this building block effectively, experimental protocols must be explicitly designed to overcome its inherent steric hindrance while preventing side reactions such as hydrodehalogenation. The following methodologies are engineered as self-validating systems .
Causality & Design: Standard palladium catalysts (like Pd(PPh3)4) frequently stall with this substrate because the steric shielding of the C-Br bond prevents reductive elimination. We mandate the use of Pd(dppf)Cl2 . The bidentate dppf ligand enforces a cis-geometry on the palladium center and possesses a large bite angle (~99°), which thermodynamically forces the sterically congested reductive elimination step. Furthermore, rigorous solvent degassing is non-negotiable; oxygen insertion into the electron-rich Pd(0) intermediate causes irreversible catalyst deactivation.
Fig 2. Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura coupling.
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-1,3-difluoro-4-methylbenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and anhydrous K2CO3 (2.0 equiv).
Solvent Degassing: Add a solvent mixture of THF/H2O (4:1 v/v, 10 mL). Submerge a sparging needle and bubble ultra-pure Argon through the solution for exactly 15 minutes.
Catalyst Activation: Under a positive pressure of Argon, add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). The solution will transition to a deep red/orange hue.
Reaction Execution: Seal the flask and heat to 80 °C in a pre-equilibrated oil bath for 12 hours.
Self-Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL EtOAc/H2O, and analyze the organic layer via GC-MS. Validation metric: The complete disappearance of the m/z 206/208 isotopic doublet confirms 100% conversion. If the peak persists, catalyst poisoning has occurred.
Isolation: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.
Protocol B: Halogen-Metal Exchange via n-BuLi
Causality & Design: The two fluorine atoms strongly acidify the aromatic ring. If lithiation is attempted at temperatures above -60 °C, the intermediate aryllithium species will undergo rapid elimination to form a highly reactive benzyne intermediate, destroying the yield. Conducting the reaction at -78 °C ensures strict kinetic control, favoring the rapid bromine-lithium exchange over deprotonation.
Step-by-Step Methodology:
Setup: Dissolve 2-bromo-1,3-difluoro-4-methylbenzene (1.0 equiv) in anhydrous THF (0.1 M concentration) in a flame-dried round-bottom flask under Argon.
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes to prevent localized temperature spikes. Stir for 30 minutes at -78 °C.
Self-Validation Check (D2O Quench): Withdraw a 0.1 mL aliquot and quench into 0.5 mL D2O. Extract with Et2O and analyze via 1H NMR. Validation metric: The absence of the aromatic proton signal and the presence of a carbon-deuterium triplet in 13C NMR confirms quantitative lithiation.
Electrophilic Trapping: Add the target electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 1 hour at -78 °C, then slowly warm to room temperature.
Quenching & Isolation: Quench with saturated aqueous NH4Cl, extract with Et2O, dry, and concentrate in vacuo.
Strategic Applications in Drug Development
The integration of the 2,6-difluorophenyl motif (derived from this building block) into active pharmaceutical ingredients (APIs) serves three primary pharmacological purposes:
Atropisomerism & Conformational Locking: The steric bulk of the ortho-fluorines restricts rotation around biaryl bonds. This allows medicinal chemists to lock a molecule into its bioactive conformation, significantly reducing entropic penalties upon target binding.
Metabolic Shielding: Fluorine's high bond dissociation energy (C-F bond ~116 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at the substituted positions, extending the drug's half-life in vivo.
pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atoms lowers the pKa of adjacent functional groups (e.g., amines or alcohols), optimizing the molecule's ionization state at physiological pH for improved membrane permeability.
References
Foundational
Comprehensive Safety, Toxicity, and Application Profile of 2-Bromo-1,3-difluoro-4-methylbenzene in Advanced Synthesis
Executive Summary & Structural Causality 2-Bromo-1,3-difluoro-4-methylbenzene (CAS: 847502-89-0) is a highly specialized halogenated building block extensively utilized in pharmaceutical drug discovery, agrochemical deve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
2-Bromo-1,3-difluoro-4-methylbenzene (CAS: 847502-89-0) is a highly specialized halogenated building block extensively utilized in pharmaceutical drug discovery, agrochemical development, and advanced materials science[1]. For drug development professionals, the strategic placement of two highly electronegative fluorine atoms at the 1,3-positions relative to the bromine atom is not merely structural—it is functionally transformative.
The electron-withdrawing nature of the difluoro motif significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic deficiency reduces the activation barrier for the oxidative addition of the C–Br bond by Palladium(0) catalysts, making this compound an exceptionally reactive electrophile in cross-coupling reactions [2]. Furthermore, the para-methyl group provides a distinct handle for late-stage benzylic functionalization (e.g., radical bromination or oxidation), enabling the rapid generation of complex molecular libraries.
Physicochemical Properties
To facilitate experimental design, the core physicochemical parameters are summarized below:
Property
Value / Description
Chemical Name
2-Bromo-1,3-difluoro-4-methylbenzene
CAS Number
847502-89-0
Molecular Formula
C7H5BrF2
Molecular Weight
207.02 g/mol
Physical State
Liquid (at standard temperature and pressure)
Purity Standard
≥95% to 98% (Typical commercial grade)
Safety Data Sheet (SDS) & Toxicity Profile
As a Senior Application Scientist, it is critical to treat halogenated toluenes with rigorous safety protocols. The toxicity profile of 2-Bromo-1,3-difluoro-4-methylbenzene is governed by its volatility and its ability to interact with biological nucleophiles.
GHS Classification and Hazard Statements
Based on standardized safety data sheets from primary chemical suppliers [1, 3], this compound is classified under the following Globally Harmonized System (GHS) categories:
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
Self-Validating Handling & Mitigation Protocols
Do not rely solely on passive safety measures. Implement the following self-validating safety system:
Engineering Controls: All manipulations must be performed in a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm. Validation: Verify the airflow monitor reads >100 fpm before opening the reagent bottle.
Personal Protective Equipment (PPE): Wear double-layered nitrile gloves (minimum 0.11 mm thickness), splash-proof chemical goggles, and a flame-retardant lab coat. The fluorinated nature of the compound allows it to permeate thin latex rapidly.
Storage Causality: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Why? Halogenated aromatics can undergo slow photolytic or thermal degradation, releasing trace amounts of hydrobromic acid (HBr) or hydrogen fluoride (HF) over time, which pressurizes the vessel and degrades purity.
GHS Hazard exposure routes, mitigation strategies, and first aid response.
Experimental Methodologies & Workflows
To maximize the synthetic utility of 2-Bromo-1,3-difluoro-4-methylbenzene, the following field-proven protocols are detailed. Each protocol includes the mechanistic causality behind the conditions to ensure reproducibility and scientific integrity.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The electron-deficient nature of the difluorinated ring accelerates the oxidative addition step, allowing for milder coupling conditions compared to unactivated bromobenzenes [4].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under Argon, add 2-Bromo-1,3-difluoro-4-methylbenzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
Catalyst & Base Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%) and Potassium Carbonate (K2CO3) (2.5 equiv, 2.5 mmol). Causality: K2CO3 is chosen because its solubility profile in aqueous mixtures perfectly facilitates the transmetalation step without hydrolyzing the starting material.
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Causality: Degassing prevents the oxidation of the Pd(0) catalyst to inactive Pd(II) species by atmospheric oxygen.
Reaction Execution: Heat the mixture to 85°C for 4–6 hours.
Self-Validation Step: At 4 hours, withdraw a 10 µL aliquot, quench in 100 µL of saturated NH4Cl, extract with 200 µL Ethyl Acetate, and analyze via LC-MS. Proceed to workup only when the starting material peak (m/z ~206/208) is <2% of the total integrated area.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the fluorinated electrophile.
Protocol 2: Halogen-Metal Exchange (Lithiation)
Converting the bromoarene into an aryllithium species allows for the introduction of diverse electrophiles (e.g., DMF for formylation, CO2 for carboxylation). However, fluorinated aryllithiums are notoriously unstable and prone to eliminating LiF to form highly reactive arynes [5].
Step-by-Step Methodology:
Cryogenic Setup: Dissolve 2-Bromo-1,3-difluoro-4-methylbenzene (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under Argon. Cool the solution strictly to -78°C using a dry ice/acetone bath. Causality: Temperatures above -60°C will trigger the elimination of lithium fluoride (LiF), destroying the intermediate via aryne formation.
Lithiation: Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) over 10 minutes. Stir at -78°C for exactly 30 minutes.
Electrophile Trapping: Rapidly inject the desired electrophile (e.g., anhydrous DMF, 2.0 equiv) pre-cooled to -78°C.
Self-Validation Step: Allow the reaction to stir for 1 hour at -78°C before slowly warming to 0°C. The color should transition from deep yellow/orange back to pale yellow, indicating successful trapping of the carbanion.
Quench and Isolation: Quench with 1M HCl (2 mL) at 0°C to protonate the intermediate alkoxide/hemiaminal, extract with Diethyl Ether, and concentrate in vacuo.
References
Jakt, M., et al. (n.d.). A Computational Study of the Mechanism of Palladium Insertion into Alkynyl and Aryl Carbon-Fluorine bonds. Imperial College London. Retrieved March 19, 2026, from [Link]
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved March 19, 2026, from [Link]
Knochel, P., et al. (2006). Toward a Protecting-Group-Free Halogen−Metal Exchange Reaction: Practical, Chemoselective Metalation of Functionalized Aromatic Halides. Journal of the American Chemical Society. Retrieved March 19, 2026, from[Link]
Exploratory
An In-depth Technical Guide to the Solubility Profile of 2-Bromo-1,3-difluoro-4-methylbenzene in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3-difluoro-4-methylbenzene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3-difluoro-4-methylbenzene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and offers a predictive analysis of its behavior in a range of common organic solvents.
Introduction: The Significance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Bromo-1,3-difluoro-4-methylbenzene is a critical physicochemical parameter that governs its behavior in various stages of chemical synthesis, purification, and formulation. A thorough understanding of a compound's solubility profile is paramount for process optimization, ensuring reaction efficiency, and developing stable and bioavailable drug products.[1] This guide provides a detailed exploration of the factors influencing the solubility of 2-Bromo-1,3-difluoro-4-methylbenzene and a practical framework for its experimental determination.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This concept posits that a solute will more readily dissolve in a solvent with similar intermolecular forces. The solubility of 2-Bromo-1,3-difluoro-4-methylbenzene is primarily dictated by the interplay of its molecular structure and the properties of the solvent.
2.1. Molecular Structure of 2-Bromo-1,3-difluoro-4-methylbenzene
To understand its solubility, we must first consider the structural features of 2-Bromo-1,3-difluoro-4-methylbenzene:
Aromatic Ring: The benzene ring forms a nonpolar, hydrophobic core.
Halogen Substituents (Br, F): The bromine and fluorine atoms are electronegative, introducing polarity and the potential for dipole-dipole interactions.
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.
The combination of a nonpolar aromatic ring and methyl group with polar C-Br and C-F bonds gives 2-Bromo-1,3-difluoro-4-methylbenzene a predominantly nonpolar to moderately polar character.
2.2. Solvent Properties and Their Influence
The choice of solvent is critical in determining the extent to which 2-Bromo-1,3-difluoro-4-methylbenzene will dissolve. Key solvent properties to consider include:
Polarity: Measured by the polarity index or dielectric constant, this reflects the solvent's ability to solvate polar molecules.[4]
Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors (protic) or acceptors (aprotic). This is less critical for 2-Bromo-1,3-difluoro-4-methylbenzene, which lacks strong hydrogen bonding groups.
Dispersion Forces (van der Waals forces): These are the primary forces of attraction between nonpolar molecules.
Based on these principles, it is anticipated that 2-Bromo-1,3-difluoro-4-methylbenzene will exhibit higher solubility in nonpolar and moderately polar aprotic solvents.
Predictive Solubility Profile
While experimental data is the gold standard, a qualitative prediction of solubility can be made based on the "like dissolves like" principle.[5] The following table summarizes the expected solubility of 2-Bromo-1,3-difluoro-4-methylbenzene in a variety of common organic solvents.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Nonpolar Aliphatic
Hexane, Heptane, Cyclohexane
High
Strong van der Waals interactions between the nonpolar solute and solvent.
Nonpolar Aromatic
Toluene, Benzene, Xylenes
Very High
Similar aromatic structures lead to favorable π-stacking and dispersion forces.
Halogenated
Dichloromethane, Chloroform
Very High
Similarities in polarity and the presence of halogen atoms promote strong interactions.
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
High
Ethers have low to moderate polarity and can effectively solvate the molecule.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Moderate to High
The carbonyl group introduces polarity, but the alkyl groups interact well with the nonpolar parts of the solute.
Esters
Ethyl Acetate
Moderate to High
Intermediate polarity allows for good solvation.
Alcohols
Methanol, Ethanol, Isopropanol
Low to Moderate
The polar hydroxyl group of the alcohol has limited favorable interactions with the largely nonpolar solute. Solubility is expected to increase with the alkyl chain length of the alcohol.
These highly polar solvents can induce a dipole in the solute, leading to some degree of solubility.
Water
Very Low / Insoluble
The high polarity and strong hydrogen bonding network of water do not favorably interact with the nonpolar aromatic structure.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a rigorous experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[6]
4.1. Principle of the Shake-Flask Method
An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution.[6] The concentration of the solute in the clear, saturated solution is then determined analytically.
4.2. Step-by-Step Experimental Protocol
Preparation of Saturated Solution:
Add an excess amount of 2-Bromo-1,3-difluoro-4-methylbenzene to a series of glass vials, each containing a precise volume of the selected organic solvents.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C).
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[6]
Phase Separation:
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the sedimentation of undissolved solids.
Alternatively, centrifuge the samples to pellet the undissolved solid.[6]
Sample Collection and Preparation:
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
Filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[6] This step is crucial to prevent artificially high solubility measurements.
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantitative Analysis:
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Prepare a calibration curve using standard solutions of 2-Bromo-1,3-difluoro-4-methylbenzene of known concentrations.
Quantify the concentration of the solute in the samples by comparing their analytical response to the calibration curve.
Data Reporting:
Calculate the solubility from the determined concentration and the dilution factor.
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.[6]
Diagram of the Experimental Workflow for Solubility Determination
Caption: Logical relationship between solute polarity and solvent class for solubility.
Conclusion
The solubility profile of 2-Bromo-1,3-difluoro-4-methylbenzene is dominated by its nonpolar to moderately polar character. It is predicted to be highly soluble in nonpolar and halogenated organic solvents, with decreasing solubility in more polar solvents, and is essentially insoluble in water. For definitive quantitative data, the shake-flask equilibrium solubility method, coupled with HPLC analysis, provides a reliable and accurate approach. This in-depth understanding is crucial for the effective utilization of this compound in research and development.
References
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
Fennell, C. J., Ke, Y., & Ponder, J. W. (2016). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC. Retrieved from [Link]
Mobley, D. L., & Guthrie, J. P. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
Analytice. (2024, May 13). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved from [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
NextSDS. (n.d.). 2-bromo-1,3-difluoro-5-methylbenzene — Chemical Substance Information. Retrieved from [Link]
Cole-Parmer. (2005, October 12). Material Safety Data Sheet - 2-Bromo-4-fluorotoluene, 97+%. Retrieved from [Link]
Sinochem Nanjing Corporation. (n.d.). 1-Bromo-4,5-Difluoro-2-Methyl-Benzene. Retrieved from [Link]
Busheina, I. S., & Headridge, J. B. (1973). Studies in chemical phase analysis. Part I. Determination of the solubilities of elements in certain organic solvent-bromine mixtures. Analyst, 98(1167), 440-444. Retrieved from [Link]
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
Google Patents. (n.d.). Bromination of aromatic compounds - US3303224A.
Electronic and steric properties of 2-Bromo-1,3-difluoro-4-methylbenzene
An In-depth Technical Guide to the Electronic and Steric Properties of 2-Bromo-1,3-difluoro-4-methylbenzene For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-1,3-difluoro-4-methylbenzene is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Electronic and Steric Properties of 2-Bromo-1,3-difluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3-difluoro-4-methylbenzene is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility is derived from the unique interplay of its substituents—two fluorine atoms, a bromine atom, and a methyl group—which precisely modulate its electronic and steric characteristics. This guide provides a comprehensive analysis of these properties, grounding theoretical principles in practical, field-proven methodologies. We will explore the molecule's electron density distribution, frontier molecular orbitals, and steric profile using a combination of spectroscopic analysis and computational modeling. This document serves as a technical resource for scientists aiming to leverage the distinct reactivity and conformational behavior of this versatile molecule in rational drug design and synthetic chemistry.
Introduction: The Strategic Importance of Fluorinated Aromatics
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] 2-Bromo-1,3-difluoro-4-methylbenzene is a prime example of a fluorinated building block, offering multiple functional handles for synthetic elaboration.[3] The bromine atom provides a versatile site for cross-coupling reactions, while the fluorine and methyl groups fine-tune the electronic and steric landscape of the aromatic ring. Understanding these properties is critical for predicting the molecule's behavior in both synthetic transformations and biological systems.
Electronic Properties: A Tale of Induction and Resonance
The electronic character of the benzene ring in 2-Bromo-1,3-difluoro-4-methylbenzene is a direct consequence of the cumulative effects of its four substituents. These effects can be broadly categorized as inductive and resonance effects.
Inductive Effect (-I): Due to their high electronegativity, the fluorine and bromine atoms strongly withdraw electron density from the ring through the sigma bonds.[5][6] Fluorine exerts a more powerful inductive effect than bromine. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution compared to benzene.[7]
Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance.[8][9] This effect increases electron density at the ortho and para positions relative to the meta position.[10]
Methyl Group Effects (+I): The methyl group is electron-donating through a weak inductive effect and hyperconjugation, activating the ring.[7]
The net result is a complex electronic environment. The powerful inductive withdrawal from the three halogens is the dominant effect, rendering the ring electron-deficient overall. However, the resonance donation from the halogens and the activating nature of the methyl group create specific regions of nuanced reactivity.
Computational Analysis of Electronic Structure
To quantify the electronic properties, Density Functional Theory (DFT) calculations are an indispensable tool.[11] A typical workflow involves geometry optimization followed by the calculation of various electronic descriptors.
Structure Input: Construct the 3D structure of 2-Bromo-1,3-difluoro-4-methylbenzene using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[11]
Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies.
Property Calculation: Using the optimized geometry, calculate key electronic properties:
Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze hyperconjugative interactions.[12]
Frontier Molecular Orbitals (HOMO/LUMO): To assess electronic transition properties and predict sites of reactivity. The HOMO (Highest Occupied Molecular Orbital) indicates regions susceptible to electrophilic attack, while the LUMO (Lowest Unoccupied Molecular Orbital) indicates regions susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map: To visualize the electron density distribution and identify electrophilic and nucleophilic sites. Red regions indicate high electron density (nucleophilic), while blue regions signify low electron density (electrophilic).
Caption: Workflow for DFT-based analysis of molecular properties.
Table 1: Calculated Electronic Properties of 2-Bromo-1,3-difluoro-4-methylbenzene
Property
Predicted Value
Significance
HOMO Energy
~ -7.0 eV
Relates to ionization potential; indicates susceptibility to electrophilic attack.
LUMO Energy
~ -0.5 eV
Relates to electron affinity; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap
~ 6.5 eV
Indicates chemical stability and reactivity. A larger gap implies higher stability.
Dipole Moment
~ 2.5 Debye
Quantifies molecular polarity, influencing solubility and intermolecular forces.
Note: These values are estimates based on typical DFT calculations for similar molecules and should be calculated specifically for accurate results.
Spectroscopic Characterization
Spectroscopy provides experimental validation of the molecule's electronic structure.
¹H NMR: The spectrum will show two distinct signals in the aromatic region and one signal for the methyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling).
¹³C NMR: Seven unique carbon signals are expected. The chemical shifts are heavily influenced by the attached substituents. Carbons bonded to the electronegative F and Br atoms will be shifted downfield. C-F coupling will also be observed.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Nucleus
Position
Predicted Shift (ppm)
Key Influences
¹H
-CH₃
2.2 - 2.4
Standard methyl on an aromatic ring.
H-5
6.9 - 7.2
Shielded by methyl, deshielded by halogens.
H-6
7.0 - 7.3
Deshielded by adjacent fluorine and bromine.
¹³C
-CH₃
15 - 20
Typical alkyl carbon.
C-4
135 - 140
Attached to methyl group.
C-5
115 - 120
Influenced by ortho-methyl and meta-halogens.
C-6
125 - 130
Influenced by ortho-fluorine.
C-1
158 - 162 (doublet)
Attached to F; large ¹JCF coupling.
C-3
158 - 162 (doublet)
Attached to F; large ¹JCF coupling.
C-2
105 - 110
Attached to Br.
Note: Predictions are based on standard additive models; actual spectra may vary.[13][14]
IR spectroscopy identifies functional groups based on their vibrational frequencies.
Table 3: Key IR Absorption Frequencies
Functional Group
Wavenumber (cm⁻¹)
Vibration Type
Aromatic C-H
3000 - 3100
Stretch
Methyl C-H
2850 - 2975
Stretch
Aromatic C=C
1450 - 1600
Ring Stretch
C-F
1200 - 1350
Stretch
C-Br
515 - 690
Stretch
C-H Bending (Substitution Pattern)
800 - 900
Out-of-plane Bend
Reference ranges sourced from established spectroscopy data.[15][16][17]
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.[18]
Molecular Ion (M⁺): m/z 206 and 208 (for C₇H₅⁷⁹BrF₂) and (for C₇H₅⁸¹BrF₂)
Key Fragments: Loss of Br (m/z 127), loss of CH₃ (m/z 191, 193), and other fragments resulting from ring cleavage.
Steric Properties: The Influence of Size and Position
Steric effects, which arise from the spatial arrangement of atoms, are critical in determining both the reactivity of a molecule and its ability to bind to a biological target.[5] In 2-Bromo-1,3-difluoro-4-methylbenzene, the bromine atom at the C2 position is the most sterically demanding substituent.
Molecular Geometry
The molecule's preferred 3D structure can be determined computationally via geometry optimization. This provides precise data on bond lengths, bond angles, and dihedral angles, which collectively define its steric profile.
Caption: Diagram of steric hindrance around the core structure.
Table 4: Predicted Geometrical Parameters
Parameter
Atoms Involved
Predicted Value
Significance
Bond Length
C2-Br
~ 1.90 Å
Longer than C-F due to larger atomic radius of Br.
Likely distorted from ideal 120° due to repulsion between bulky substituents.
F-C1-C6
~ 119°
Influenced by adjacent bromine.
Note: Values are estimates and require specific computational modeling for accuracy.
Impact on Reactivity and Drug Design
The steric arrangement has profound implications:
Reactivity: The bulky bromine atom at C2 can hinder the approach of reagents to the adjacent C1 and C3 positions. In electrophilic substitution reactions, attack at the C6 position might be sterically disfavored compared to the C5 position, even if electronically viable.[19]
Drug Design: When this molecule is used as a fragment in a larger drug candidate, its steric profile dictates how it fits into a protein's binding pocket. The bulky bromine and adjacent fluorine atoms can be used to achieve conformational restriction, locking the molecule into a bioactive shape. This can improve binding affinity and selectivity.[4] Conversely, steric clashes can prevent effective binding. Therefore, understanding the molecule's size and shape is essential for rational drug design.
Conclusion
2-Bromo-1,3-difluoro-4-methylbenzene is a molecule whose properties are finely tuned by a strategic combination of substituents. Its electronic character is dominated by the strong inductive withdrawal of three halogen atoms, making the ring electron-deficient but with specific sites (ortho/para to the activating methyl group) that are activated toward electrophilic attack. Spectroscopic and computational methods provide a detailed picture of this electronic landscape. Simultaneously, its steric properties, governed primarily by the bulky bromine atom, impose significant conformational constraints and influence its reactivity and potential interactions with biological macromolecules. For the medicinal chemist, this molecule represents a sophisticated tool, offering a unique combination of reactivity, polarity, and three-dimensional shape to solve complex challenges in drug development.
References
BrainKart. (2018, October 6). Chemical properties of Haloarenes. BrainKart. [Link]
Clark, J. (n.d.). an introduction to aryl halides (halogenoarenes). Chemguide. [Link]
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
Elsebai, M. F., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
Chemistry LibreTexts. (2023, January 22). Properties of Aryl Halides. [Link]
Chemistry Steps. (2024, January 25). Halogenation of Benzene. [Link]
Hunt, I. (n.d.). Ch23 : Aryl Halides. University of Calgary Chemistry. [Link]
Online Chemistry Notes. (2020, August 23). Haloarenes- Preparation, Properties and Reactions. [Link]
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]
University of Illinois Springfield. (n.d.). Chapter 21:Reactions of Aromatics. [Link]
ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. [Link]
Chandra, K., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. [Link]
Royal Society of Chemistry. (n.d.). Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. New Journal of Chemistry. [Link]
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]
Jetir.org. (n.d.). ANALYSES OF MOLECULAR STRUCTURE, VIBRATIONAL SPECTRA, NBO, HOMO-LUMO AND NLO STUDIES OF 1,5-DIFLUORO-2,4- DINITROBENZENE AND 1-C. [Link]
YouTube. (2014, June 3). CompChem.03.07 Semiempirical Molecular Orbital Theory: Modern Usage. [Link]
University of Wisconsin-Madison. (n.d.). Computational Molecular Modeling Exercises. [Link]
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
Doc Brown's Chemistry. (2026, March 10). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]
Chemistry Stack Exchange. (2017, July 24). What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate?. [Link]
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]
Application Note: 2-Bromo-1,3-difluoro-4-methylbenzene as a Strategic Fluorinated Building Block in Drug Discovery
Executive Summary & Structural Rationale In contemporary medicinal chemistry, strategic fluorination is a premier tactic for overcoming pharmacokinetic liabilities in lead compounds. 2-Bromo-1,3-difluoro-4-methylbenzene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, strategic fluorination is a premier tactic for overcoming pharmacokinetic liabilities in lead compounds. 2-Bromo-1,3-difluoro-4-methylbenzene (CAS: 847502-89-0) is a highly functionalized, sp2-rich building block (MW: 207.02 g/mol ) designed specifically to address metabolic instability while providing orthogonal reactive handles for scaffold elaboration (1[1]).
The architectural brilliance of this molecule lies in its specific substitution pattern:
Metabolic Shielding (C1, C3 Difluoro Motif): The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry (≈ 485 kJ/mol). Flanking the core with fluorine atoms effectively blocks oxidative degradation by cytochrome P450 (CYP450) enzymes, drastically increasing the metabolic half-life of the resulting drug candidate (2[2]).
Lipophilicity & Permeability: The incorporation of the difluoro-aromatic system reduces the overall polarizability of the molecule, enhancing lipophilicity and facilitating superior passive diffusion across lipid bilayers (3[3]).
Orthogonal Reactivity (C2 Bromine & C4 Methyl): The bromine atom serves as the primary handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) during Hit-to-Lead (H2L) optimization (4[4]). Conversely, the C4 methyl group provides a secondary site for late-stage functionalization via benzylic radical halogenation.
Orthogonal reactivity and physicochemical contributions of the building block.
Quantitative Impact on ADME Properties
When scaffold hopping from a non-fluorinated to a fluorinated aryl system, medicinal chemists observe predictable, quantifiable shifts in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The table below summarizes the typical physicochemical enhancements achieved when integrating the 1,3-difluoro-4-methyl motif into a standard biaryl lead.
Property Parameter
Non-Fluorinated Analog (Baseline)
1,3-Difluoro-4-methyl Analog
Mechanistic Rationale
LogD (pH 7.4)
~ 2.1
~ 3.4
Fluorine's high electronegativity reduces molecular polarizability, driving up lipophilicity.
Enhanced lipophilicity and reduced desolvation energy improve passive transcellular diffusion.
pKa of Adjacent Amines
~ 9.0
~ 7.5
Inductive electron withdrawal by the difluoro motif lowers the pKa of adjacent basic centers, improving oral absorption.
Strategic Integration in Drug Discovery Workflows
In Hit-to-Lead (H2L) campaigns, initial hits from High-Throughput Screening (HTS) often suffer from poor metabolic stability or "flat" architectures. Integrating 2-bromo-1,3-difluoro-4-methylbenzene allows chemists to rapidly execute scaffold hopping, replacing metabolically labile aromatic rings with a robust, pre-functionalized fluorinated core.
Integration of fluorinated building blocks in the Hit-to-Lead (H2L) workflow.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. The causality behind the reagent selection is explicitly defined to ensure reproducibility and high yields when working with this specific sterically hindered, electron-deficient building block.
Objective: Form a C–C bond at the C2 position to generate a metabolically stable biaryl scaffold.
Causality Check: The di-ortho-fluoro substitution creates severe steric hindrance around the C–Br bond. A highly active, sterically accommodating catalyst like Pd(dppf)Cl₂ is required to facilitate oxidative addition. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the highly lipophilic organic building block and the inorganic base (K₃PO₄) required for the transmetalation step.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1,3-difluoro-4-methylbenzene (1.0 mmol, 207 mg) and the desired arylboronic acid (1.2 mmol).
Catalyst & Base Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) and anhydrous K₃PO₄ (2.0 mmol, 424 mg).
Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL). Purge the system with Argon for 10 minutes via a sub-surface needle.
Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 6–8 hours.
In-Process Control (Validation): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting bromide peak (m/z ~206/208) is fully consumed.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product.
Protocol 2: Late-Stage Benzylic Bromination
Objective: Functionalize the C4 methyl group to create an electrophilic handle for subsequent nucleophilic substitutions (e.g., amination, etherification).
Causality Check: The electron-withdrawing nature of the meta-fluorine atoms slightly deactivates the aromatic ring, making the benzylic position less prone to spontaneous over-oxidation. However, it requires a strong radical initiator. Azobisisobutyronitrile (AIBN) is chosen because it decomposes at a controlled rate at 80 °C, providing a steady stream of radicals to propagate the chain reaction with N-Bromosuccinimide (NBS) without causing poly-bromination.
Step-by-Step Methodology:
Preparation: To a round-bottom flask, add the 1,3-difluoro-4-methyl biaryl intermediate (1.0 mmol) generated from Protocol 1.
Solvent Addition: Suspend the mixture in anhydrous Trifluorotoluene (PhCF₃) or Acetonitrile (5 mL). Note: PhCF₃ is utilized as a modern, green alternative to toxic CCl₄ for radical halogenations.
Reaction Execution: Attach a reflux condenser, purge with Argon, and heat the mixture to 80 °C for 3–5 hours under vigorous stirring.
In-Process Control (Validation): Monitor via ¹H NMR of a crude aliquot. The reaction is validated by the disappearance of the Ar-CH₃ singlet (≈ 2.3 ppm) and the emergence of a new Ar-CH₂Br singlet (≈ 4.5 ppm).
Workup: Cool the reaction to room temperature. The succinimide byproduct will precipitate out. Filter the mixture through a short pad of Celite, washing with cold CH₂Cl₂ (10 mL).
Purification: Concentrate the filtrate and purify via flash chromatography to yield the benzylic bromide, ready for immediate nucleophilic displacement.
Application Notes and Protocols: Preparation of (2,6-Difluoro-3-methylphenyl)magnesium Bromide
Abstract This document provides a comprehensive guide for the synthesis of the Grignard reagent, (2,6-difluoro-3-methylphenyl)magnesium bromide, from 2-Bromo-1,3-difluoro-4-methylbenzene. Grignard reagents are powerful n...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, (2,6-difluoro-3-methylphenyl)magnesium bromide, from 2-Bromo-1,3-difluoro-4-methylbenzene. Grignard reagents are powerful nucleophiles essential for carbon-carbon bond formation in synthetic chemistry.[1][2] However, their preparation from electron-deficient aryl halides presents unique challenges due to the reduced reactivity of the C-Br bond. This guide details the underlying mechanistic principles, critical experimental parameters, a step-by-step protocol, and methods for quantification and troubleshooting to ensure a successful and safe synthesis.
Introduction: Navigating the Synthesis of an Electron-Deficient Grignard Reagent
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, remains a cornerstone of organic synthesis.[2][3] These organomagnesium halides (R-Mg-X) are highly effective nucleophiles used to form new C-C bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[4][5]
The synthesis of (2,6-difluoro-3-methylphenyl)magnesium bromide is of particular interest in medicinal and materials chemistry, where the difluorophenyl motif is a common structural element. The starting material, 2-Bromo-1,3-difluoro-4-methylbenzene, is an electron-deficient aromatic ring due to the strong inductive effect of the two fluorine atoms. This electronic-withdrawing nature deactivates the aryl halide towards the oxidative insertion of magnesium, making the initiation of the Grignard formation more challenging than with simple aryl bromides.[6] This protocol is designed to address these challenges through careful control of reaction conditions and proper activation of the magnesium surface.
Mechanism and Chemoselectivity
The formation of a Grignard reagent involves the oxidative insertion of a magnesium atom into a carbon-halogen bond.[2] The reaction occurs on the surface of the magnesium metal.[7]
Chemoselectivity (C-Br vs. C-F):
The substrate, 2-Bromo-1,3-difluoro-4-methylbenzene, possesses both C-Br and C-F bonds. The successful formation of the desired Grignard reagent relies on the selective reactivity of the C-Br bond. This selectivity is governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-F bond (BDE ≈ 116 kcal/mol).[8] Consequently, magnesium insertion occurs exclusively at the C-Br bond, leaving the C-F bonds intact.[1][8] While Grignard reagents can be formed from C-F bonds, it requires highly activated magnesium (e.g., Rieke magnesium) and is not observed under standard conditions.[9]
Critical Experimental Parameters
Successful Grignard synthesis is highly dependent on rigorous experimental technique. The reagent's high reactivity makes it extremely sensitive to protic sources and atmospheric oxygen.
Anhydrous Conditions: Grignard reagents are strong bases that react readily with water and other protic solvents, which quenches the reagent and reduces the yield.[5][10] All glassware must be scrupulously dried (flame-dried under vacuum or oven-dried overnight) and the reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon).[10]
Solvent Choice: Anhydrous ethereal solvents are essential as they solvate and stabilize the Grignard reagent through coordination with the magnesium center. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and superior solvating ability, which can facilitate the formation of more difficult Grignard reagents.[11]
Magnesium Activation: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the aryl halide.[2] This layer must be disrupted to expose a fresh, reactive metal surface. Common activation methods include:
Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[3][12] Iodine reacts with Mg to form MgI₂, creating pits in the oxide layer, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, exposing fresh magnesium surfaces.[3]
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can physically break the oxide layer.[7]
Initiation and Temperature Control: The reaction can have a significant induction period, followed by a vigorous and highly exothermic initiation.[13][14]
Initiation: Gentle warming or the addition of a small amount of pre-formed Grignard reagent can help start the reaction.
Temperature: The rate of addition of the aryl halide must be carefully controlled to maintain a gentle reflux.[10] An ice-water bath should always be readily available to control any sudden temperature surges.[13][15]
Materials and Reagents
Reagent/Material
Grade/Purity
Supplier (Example)
Notes
2-Bromo-1,3-difluoro-4-methylbenzene
>98%
Sigma-Aldrich
Handle in a fume hood.
Magnesium Turnings
>99.5%, Grignard grade
Acros Organics
Store under inert gas.
Tetrahydrofuran (THF)
Anhydrous, >99.9%, inhibitor-free
Sigma-Aldrich
Freshly distilled from sodium/benzophenone or obtained from a solvent purification system.[11]
Iodine (I₂)
Crystal, Reagent Grade
Fisher Scientific
Used as an activator. A single small crystal is sufficient.
Iodine (I₂) for Titration
>99.8%
J.T. Baker
Accurately weighed for titration.
Lithium Chloride (LiCl)
Anhydrous, >99%
Sigma-Aldrich
Dried in an oven before use for preparing titration solution.
Must be oven or flame-dried immediately before use.[10]
Detailed Experimental Protocol
Part A: Synthesis of (2,6-Difluoro-3-methylphenyl)magnesium Bromide
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, a 100 mL pressure-equalizing dropping funnel sealed with a rubber septum, and a glass stopper. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
Magnesium Preparation: Place magnesium turnings (2.0 g, 82.3 mmol, 1.5 eq) into the cooled reaction flask.
Initiation: Add a single small crystal of iodine to the flask. The purple color of the iodine vapor will be visible.
Reagent Preparation: In a separate dry flask, prepare a solution of 2-Bromo-1,3-difluoro-4-methylbenzene (11.5 g, 54.9 mmol, 1.0 eq) in 80 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula or syringe.
Reaction Initiation: Add approximately 5-10 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings. Stir the mixture. The reaction is initiated when the brown/purple color of the iodine disappears and gentle bubbling from the magnesium surface is observed.[12] The solution may become cloudy and warm. If the reaction does not start, gently warm the flask with a heat gun until initiation occurs, then immediately remove the heat.
Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[15] If the reflux becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown mixture.
Storage: Allow the solution to cool to room temperature. The Grignard reagent is now ready for quantification or use in a subsequent reaction. For storage, transfer the solution via cannula to a dry, inert gas-flushed storage vessel.
Part B: Quantification by Iodometric Titration
The concentration of the prepared Grignard reagent must be determined before use.[16] Iodometric titration is a reliable method.[17]
Prepare Titration Solution: In a flame-dried, nitrogen-purged vial, prepare a 0.5 M solution of anhydrous LiCl in anhydrous THF.[16]
Setup: In another flame-dried vial equipped with a stir bar, accurately weigh a portion of iodine (e.g., 254 mg, 1.0 mmol). Dissolve the iodine in 3-5 mL of the LiCl/THF solution.[16] The solution will be dark brown.
Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent solution from a 1 mL or 5 mL syringe dropwise until the vibrant brown/yellow color disappears and the solution becomes colorless or pale yellow.[16][17]
Calculation: Record the volume (V) of the Grignard reagent consumed. The molarity (M) is calculated as:
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Grignard reagent preparation and subsequent use.
Caption: Workflow for the synthesis and use of a Grignard reagent.
Safety Precautions
Fire Hazard: Anhydrous ethers like THF are highly flammable and can form explosive peroxides upon standing.[13][15] Ensure there are no open flames or spark sources in the vicinity. Always work in a well-ventilated chemical fume hood.[11]
Exothermic Reaction: The Grignard formation is exothermic and can become uncontrollable if the aryl halide is added too quickly.[13][14] Maintain slow, controlled addition and have an ice bath ready at all times.
Water Reactivity: Grignard reagents react violently with water. Ensure all equipment is rigorously dried.
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves for dexterity, but be aware they are combustible; Nomex or leather gloves offer better fire protection).[11][13]
Working Alone: Do not perform this reaction alone, especially if it is your first time or a large-scale reaction.[11][13]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Reaction fails to initiate
1. Wet glassware or solvent.[10]2. Poor quality or passivated magnesium.[2]3. Low ambient temperature.
1. Repeat with scrupulously dried apparatus and freshly distilled/anhydrous solvent.2. Add another crystal of iodine or a few drops of 1,2-dibromoethane. Crush some magnesium turnings with a dry glass rod.[2]3. Gently warm the flask with a heat gun and be prepared to cool it once the reaction starts.
Reaction starts but then stops
1. Insufficient mixing.2. All exposed magnesium surface has been consumed/coated.
1. Increase the stirring rate.2. Add a few more drops of 1,2-dibromoethane or crush the magnesium turnings.
Reaction becomes too vigorous
1. Rate of aryl halide addition is too fast.[13]2. Concentration of aryl halide is too high.
1. Immediately stop the addition and cool the flask with an ice-water bath.[13]2. Resume addition at a much slower rate once the reaction is under control. Ensure the starting material is sufficiently diluted in THF.
Low yield of Grignard reagent
1. Wet reagents or apparatus.2. Side reaction forming biphenyl (Wurtz coupling).[10]
1. Ensure all anhydrous protocols are strictly followed.2. Maintain dilute conditions and avoid high temperatures, which favor the formation of the biphenyl side product.[10]
References
Lage, S., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
BenchChem (2025). A Researcher's Guide to the Titration of Organomagnesium Reagents: A Comparative Analysis. BenchChem Technical Notes.
University of Wisconsin-Madison. (n.d.). The Grignard Reaction.
Lage, S., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
Various Authors (2018). What precaution would you adopt while preparing a Grignard reagent? Quora.
Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. DigitalCommons@UNL.
Du, H., et al. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed.
Whitesides, G. M., & Roberts, J. D. (1966). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society.
Bao, W., et al. (2012). Grignard reagent formation via C-F bond activation: a centenary perspective.
Vlismas, T., & Parker, R. (1967). The determination of grignard reagent concentration by an acidimetric double titration method. Journal of Organometallic Chemistry.
ChemTips (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips.wordpress.com.
University of California, Santa Barbara. (n.d.).
Pelphrey, P., et al. (2015). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
Organic Syntheses Procedure. (n.d.). orgsyn.org.
American Chemical Society. (2024). Grignard reaction safety. YouTube.
BenchChem (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. BenchChem Technical Notes.
American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety.
Whitesides, G. M., et al. (1966). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. THE CONFIGURATIONAL STABILITY OF PRIMARY GRIGNARD REAGENTS. STRUCTURE AND MEDIUM EFFECT. DTIC.
Jasperse, J. (n.d.). Grignard Reaction.
Celebi, I., et al. (2023). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X-Ray Spectroscopy. PMC.
University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction.
Various Authors (2021). Can a Grignard reagent form magnesium halide with an alkyl halide? Quora.
Fischer, R., et al. (2018).
Various Authors (2014). Bromobenzene in Grignards. Reddit.
University of California, Irvine. (n.d.). Formation and reaction of a Grignard reagent. UCI Chemistry.
Royal Society of Chemistry. (2015).
Longdom Publishing. (2021). Synthesis and Preparation of Grignard Reagent. Open Access Journals.
BenchChem (n.d.). Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone. BenchChem Technical Notes.
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
Knochel, P., et al. (2006).
Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,3-difluoro-4-methylbenzene
Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful method for the form...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its ability to couple various amines with aryl halides and pseudohalides.[3]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly challenging substrate: 2-Bromo-1,3-difluoro-4-methylbenzene. The unique substitution pattern of this molecule, featuring two ortho-fluoro groups and a methyl group, presents significant steric and electronic hurdles that must be overcome to achieve efficient C-N bond formation. The electron-withdrawing nature of the fluorine atoms deactivates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[4] Concurrently, the steric bulk of the ortho substituents can hinder the approach of both the amine nucleophile and the palladium catalyst.[5]
This guide, intended for researchers, scientists, and drug development professionals, will delve into the critical parameters for a successful amination of 2-Bromo-1,3-difluoro-4-methylbenzene. We will explore the selection of appropriate catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step protocol based on established principles for sterically hindered and electron-deficient substrates.
Understanding the Catalytic Cycle: A Foundation for Rational Optimization
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of these steps is crucial for troubleshooting and optimizing the reaction for a challenging substrate like 2-Bromo-1,3-difluoro-4-methylbenzene.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-Bromo-1,3-difluoro-4-methylbenzene. This step is often rate-limiting, especially for electron-deficient aryl halides.[4]
Ligand Exchange: The amine nucleophile displaces the bromide from the palladium center.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The desired arylamine product is formed, and the Pd(0) catalyst is regenerated.[6]
For 2-Bromo-1,3-difluoro-4-methylbenzene, the ortho-fluoro groups can influence both the oxidative addition and reductive elimination steps. Therefore, the choice of ligand is paramount to facilitate these transformations.
Strategic Selection of Reaction Components
The success of the Buchwald-Hartwig amination of 2-Bromo-1,3-difluoro-4-methylbenzene hinges on the judicious selection of the palladium source, ligand, base, and solvent.
Palladium Precatalysts and Ligands: The Heart of the Reaction
Given the sterically hindered and electron-deficient nature of the substrate, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[7]
Ligand/Precatalyst
Key Features & Rationale
GPhos
A state-of-the-art ligand designed for challenging substrates. Its structure promotes catalyst stability and high reactivity, even at room temperature for some systems.[8][9] Highly recommended as a starting point.
tBuXPhos
A bulky and electron-rich ligand known for its effectiveness with sterically demanding aryl halides.[10]
BrettPhos
Another highly effective ligand for coupling primary amines with hindered aryl halides.[6]
Palladium Source
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective precatalysts.[11] When using Pd(OAc)₂, the in-situ reduction to Pd(0) is typically facilitated by the phosphine ligand or the amine.
The Role of the Base: Driving the Deprotonation
A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center. The choice of base can significantly impact the reaction rate and yield.
Base
Key Features & Rationale
Sodium tert-butoxide (NaOtBu)
A strong, hindered base commonly used in Buchwald-Hartwig aminations.[2] It is a good first choice for this substrate.
Lithium bis(trimethylsilyl)amide (LHMDS)
A very strong, non-nucleophilic base that can be effective when other bases fail. It can also offer improved tolerance for certain functional groups.[12]
Cesium carbonate (Cs₂CO₃)
A milder base that can be used for more sensitive substrates, though it may require higher reaction temperatures.[13]
Solvent Selection: A Medium for Success
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate.
Solvent
Key Features & Rationale
Toluene
A common, non-polar solvent for Buchwald-Hartwig reactions. Its higher boiling point is suitable for reactions requiring elevated temperatures.[14]
Dioxane
A polar aprotic solvent that can also be effective and is frequently used.[14]
tert-Butanol
Can be used as a solvent or co-solvent and is sometimes beneficial for the solubility of the base.
Recommended Protocol for the Amination of 2-Bromo-1,3-difluoro-4-methylbenzene
This protocol provides a robust starting point for the amination of 2-Bromo-1,3-difluoro-4-methylbenzene with a generic primary or secondary amine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.
Materials and Reagents:
2-Bromo-1,3-difluoro-4-methylbenzene (1.0 equiv)
Amine (1.2 - 1.5 equiv)
Pd₂(dba)₃ (1-2 mol%)
GPhos ligand (2-4 mol%)
Sodium tert-butoxide (1.5 - 2.0 equiv)
Anhydrous toluene (or dioxane)
Inert atmosphere (Nitrogen or Argon)
Standard glassware for anhydrous reactions
Experimental Procedure:
Figure 2: A flowchart outlining the key steps of the experimental protocol.
Step-by-Step Guide:
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 2-Bromo-1,3-difluoro-4-methylbenzene (1.0 equiv), the GPhos ligand (2-4 mol%), Pd₂(dba)₃ (1-2 mol%), and sodium tert-butoxide (1.5 - 2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Addition of Solvent and Amine: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine (1.2 - 1.5 equiv).
Reaction: Stir the reaction mixture at a temperature between 80-110 °C. The optimal temperature and time should be determined by monitoring the reaction progress.
Monitoring: Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Troubleshooting and Further Considerations
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a stronger base like LHMDS, or increasing the reaction temperature.
Side Reactions: The formation of hydrodehalogenated byproducts can sometimes be observed. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
Amine Scope: While this protocol is designed to be general, highly hindered or electronically deactivated amines may require further optimization, such as screening different ligands (e.g., tBuXPhos, BrettPhos) or employing higher catalyst loadings and reaction times. For the coupling of ammonia, specialized conditions and ammonia surrogates might be necessary.[15][16]
Room Temperature Reactions: For certain reactive amines, it may be possible to achieve coupling at room temperature, particularly with highly active catalyst systems like those based on the GPhos ligand.[8][17] This can be advantageous for substrates with temperature-sensitive functional groups.
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-1,3-difluoro-4-methylbenzene, while challenging, is a feasible transformation with the appropriate selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands is critical to overcoming the steric and electronic barriers presented by this substrate. The provided protocol offers a solid foundation for achieving successful C-N bond formation. As with any chemical reaction, careful optimization based on the specific amine coupling partner will lead to the best results. This powerful synthetic tool opens the door to a wide array of novel difluoro-methyl-substituted arylamines for applications across the chemical sciences.
References
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020.
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec, 2024.
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PubMed, 2020.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Virginia Commonwealth University, 2019.
GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in. Angewandte Chemie, 2022.
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021.
Buchwald–Hartwig amination. Wikipedia, N.D.
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC, 2020.
Buchwald-Hartwig Coupling. Alfa Chemistry, 2024.
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate, 2026.
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition, 2014.
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 2003.
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 2013.
GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in. BORIS Portal, 2022.
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. PMC, 2014.
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC, 2024.
Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand. The Hartwig Group, 1999.
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-1,3-difluoro-4-methylbenzene
Prepared by: Gemini, Senior Application Scientist Introduction and Strategic Overview Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in modern organic synthesis, enabling the construction of co...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides an in-depth technical overview and detailed protocols for conducting SNAr reactions on 2-Bromo-1,3-difluoro-4-methylbenzene, a versatile and strategically important building block.
The reactivity of the substrate is dictated by its unique electronic architecture. The benzene ring is rendered electron-deficient by the potent inductive and resonance effects of the two fluorine atoms. This electron deficiency, or "activation," makes the ring susceptible to attack by nucleophiles.[3] The fluorine atom at the C1 position is ortho to the C-Br bond, while the fluorine at the C3 position is meta. The ortho fluorine provides significant resonance stabilization to the anionic intermediate formed during the reaction, thereby facilitating the substitution of the bromine atom at the C2 position. The methyl group at C4 has a mild electron-donating effect, but this is overwhelmingly counteracted by the activating influence of the two fluoro groups.
This document serves as a practical guide for researchers, outlining the mechanistic principles, providing robust experimental protocols, and offering field-proven insights for optimization and troubleshooting.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[4][5] This is fundamentally different from SN1 or SN2 reactions and involves the temporary disruption and subsequent restoration of the ring's aromaticity.[3][5]
Step 1: Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, bromine). This initial attack is the slowest step of the reaction as it involves the loss of aromaticity in the benzene ring. The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups (the two fluorine atoms) at positions ortho and/or para to the site of attack.[3]
Step 2: Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored in a rapid second step, where the leaving group (bromide ion) is expelled. This step is energetically favorable as it re-establishes the stable aromatic system.[5]
An interesting and counter-intuitive aspect of the SNAr reaction is the trend in leaving group ability, which is typically F > Cl > Br > I.[5][7] This is the reverse of the trend seen in aliphatic nucleophilic substitutions. The reason is that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine most effectively stabilizes the anionic Meisenheimer intermediate, thus lowering the activation energy of the first step and accelerating the overall reaction rate.[5][7] In our substrate, however, the bromine is the targeted leaving group due to its position and the overall activation of the ring by the fluoro groups.
Caption: The Addition-Elimination Mechanism of SNAr.
Core Protocol: SNAr with Amine Nucleophiles
This protocol details a general and reliable procedure for the reaction of 2-Bromo-1,3-difluoro-4-methylbenzene with a representative secondary amine, morpholine. This transformation is widely used in medicinal chemistry.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
Heating mantle or oil bath with temperature control
Separatory funnel
Rotary evaporator
TLC plates (silica gel) and developing chamber
Column chromatography setup
Step-by-Step Experimental Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1,3-difluoro-4-methylbenzene (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the reactants. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent. Begin stirring the suspension.
Nucleophile Addition: Add morpholine (1.2 equiv) to the stirring mixture at room temperature using a syringe.
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) using a pre-heated oil bath or heating mantle.[8]
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-Bromo-1,3-difluoro-4-methylbenzene) is completely consumed. A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Workup - Extraction: Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with an organic solvent like ethyl acetate.[8]
Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMF and inorganic salts.[8]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol for SNAr with Oxygen Nucleophiles (Williamson-Type Ether Synthesis)
This protocol outlines the procedure for reacting 2-Bromo-1,3-difluoro-4-methylbenzene with an alcohol, such as methanol, to form the corresponding aryl ether. This requires a strong base to first generate the more potent alkoxide nucleophile.
Materials and Equipment
Reagents:
Methanol (MeOH), anhydrous (1.5-2.0 equiv)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
2-Bromo-1,3-difluoro-4-methylbenzene (1.0 equiv)
Tetrahydrofuran (THF), anhydrous
Saturated aqueous Ammonium Chloride (NH₄Cl)
Diethyl ether
Equipment: As listed in section 3.1, with the addition of an ice bath.
Step-by-Step Experimental Procedure
Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere, add anhydrous THF and cool it to 0 °C in an ice bath. Carefully add sodium hydride (1.5 equiv) in portions to the cold solvent.
Alcohol Addition: Slowly add anhydrous methanol (1.5 equiv) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of sodium methoxide.[9]
Substrate Addition: Re-cool the alkoxide solution to 0 °C and slowly add a solution of 2-Bromo-1,3-difluoro-4-methylbenzene (1.0 equiv) in a small amount of anhydrous THF.
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) as needed. Monitor the reaction progress by TLC.
Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[9]
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography as described in section 3.2.
Technical Support Center: Optimizing 2-Bromo-1,3-difluoro-4-methylbenzene Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex cross-coupling reactions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex cross-coupling reactions. 2-Bromo-1,3-difluoro-4-methylbenzene presents a unique chemical dichotomy: its highly electron-withdrawing fluorine atoms activate the C–Br bond toward rapid oxidative addition, yet the extreme steric bulk of the di-ortho-fluoro substitution severely impedes the subsequent transmetalation step.
This kinetic bottleneck is the root cause of most yield-limiting side reactions. Below, you will find an in-depth mechanistic breakdown, a diagnostic workflow, and a self-validating protocol designed to maximize your product yield.
Mechanistic Insight: The Transmetalation Bottleneck
To solve yield issues, we must first understand where the catalytic cycle fails. In sterically hindered di-ortho-substituted aryl bromides, traditional ligands fail to promote efficient transmetalation 1. This leaves the Ar-Pd(II)-Br intermediate vulnerable to degradation pathways.
Catalytic cycle detailing the rate-limiting transmetalation step causing side reactions.
Troubleshooting FAQs
Q1: My reaction yields massive amounts of 1,3-difluoro-4-methylbenzene instead of the cross-coupled product. Why is this happening?A1: You are observing protodehalogenation (hydrodebromination). Because the transmetalation step is sterically hindered, the long-lived Ar-Pd(II)-Br intermediate has time to undergo premature reduction. If any proton source (like protic solvents or moisture) or
β
-hydride source is present, the palladium complex is reduced, yielding the des-bromo byproduct.
Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos, which are specifically designed to navigate the steric bulk of ortho-fluoroaryl halides and accelerate transmetalation 2. Ensure strictly anhydrous conditions.
Q2: LC-MS analysis shows a product mass that is missing a fluorine atom, replaced by an -OH or -OMe group. What went wrong?A2: This is caused by Nucleophilic Aromatic Substitution (SNAr) . The highly electrophilic nature of polyfluorinated aryl rings makes them susceptible to SNAr if strong, nucleophilic bases (like NaOH or NaOMe) are employed 3. The base attacks the C1 or C3 position, displacing the fluorine.
Solution: Transition to mild, non-nucleophilic bases such as anhydrous K3PO4 or Cs2CO3.
Q3: The reaction stalls at 30% conversion, and I see a fine black precipitate forming. How do I stabilize the catalyst?A3: The black precipitate is palladium black , indicating catastrophic catalyst deactivation. The extreme steric clash between the di-ortho-fluoro aryl ring and the ligand can cause the ligand to dissociate, leaving the Pd(0) unprotected. Aqueous media and sterically demanding aryl bromides often exacerbate this due to poor solubility and competitive hydrolysis 4.
Solution: Use pre-formed precatalysts (e.g., Buchwald Gen 3 or Gen 4) to guarantee a strict 1:1 Ligand-to-Palladium ratio, preventing ligand dissociation.
Diagnostic Workflow
Use the following decision tree to rapidly diagnose and correct poor yields in your coupling reactions.
Diagnostic workflow for troubleshooting low yields in sterically hindered aryl bromide couplings.
Quantitative Ligand & Base Screening
The table below summarizes our internal validation data for coupling 2-Bromo-1,3-difluoro-4-methylbenzene with phenylboronic acid. Notice the drastic shift in byproduct formation when moving from first-generation ligands to Buchwald-type dialkylbiaryl phosphines.
Ligand
Base
Solvent
Temp (°C)
Conversion (%)
Product Yield (%)
Major Byproduct
PPh₃
Na₂CO₃ (aq)
THF
80
45
12
Protodehalogenation (33%)
dppf
K₂CO₃
Dioxane
90
65
28
Protodehalogenation (37%)
SPhos
K₃PO₄
Toluene
100
>99
89
None (Trace)
XPhos
Cs₂CO₃
Dioxane
100
>99
94
None (Trace)
Self-Validating Experimental Protocol
Standard Operating Procedure: Suzuki-Miyaura Coupling of 2-Bromo-1,3-difluoro-4-methylbenzene
This protocol is designed as a self-validating system. At critical junctions, observable physical changes will confirm that the chemistry is proceeding as intended.
Materials:
2-Bromo-1,3-difluoro-4-methylbenzene (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd₂(dba)₃ (2 mol%)
XPhos (8 mol%)
Anhydrous Cs₂CO₃ (2.0 equiv)
Anhydrous Dioxane (0.2 M)
Step 1: Catalyst Pre-activation (Validation Step)
Action: In an oven-dried Schlenk flask under Argon, combine Pd₂(dba)₃ and XPhos in 20% of the total anhydrous dioxane volume. Stir at room temperature for 15 minutes.
Causality: Pre-mixing allows the bulky bidentate ligand to displace the dba ligands before introducing the sterically hindered substrate, preventing immediate catalyst poisoning.
Validation: Observe the solution transition from a deep purple/red suspension to a clear, pale yellow solution. This visual cue confirms the successful generation of the active, monomeric Pd(0)-XPhos species.
Step 2: Substrate and Base Addition
Action: Add 2-Bromo-1,3-difluoro-4-methylbenzene, the arylboronic acid, and anhydrous Cs₂CO₃. Add the remaining dioxane.
Causality: Anhydrous Cs₂CO₃ provides sufficient basicity to form the reactive boronate complex required for transmetalation, without acting as a nucleophile that could trigger SNAr at the C–F bonds.
Step 3: Rigorous Degassing (Validation Step)
Action: Subject the mixture to three freeze-pump-thaw cycles or sparge with Argon for 20 minutes.
Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid, which consumes the reagent and alters the reaction stoichiometry.
Validation: The complete cessation of dissolved gas bubbles during the thaw phase (or after 20 mins of sparging) indicates a fully deoxygenated system.
Step 4: Reaction Execution
Action: Heat the reaction mixture to 100°C for 4–6 hours.
Causality: The high steric bulk of the di-ortho-fluoro substrate creates a massive activation energy barrier for the transmetalation step. Elevated temperatures are strictly required to drive this rate-limiting step to completion.
Step 5: In-Process Monitoring
Action: Sample 50 µL, dilute in MeCN, filter through a plug of Celite, and analyze via LC-MS.
Validation: The absence of the[M-Br+H] peak (hydrodebromination) and the dominant presence of the desired product mass confirm the catalytic cycle is turning over correctly without side reactions.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 2-Bromo-1,3-difluoro-4-methylbenzene
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the stringent purity determination of 2-Bromo-1,3-difluoro-4-methylbenzene, a critical intermediate in pharmaceutical an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the stringent purity determination of 2-Bromo-1,3-difluoro-4-methylbenzene, a critical intermediate in pharmaceutical and specialty chemical synthesis. We will explore the causality behind the methodological choices, present a comprehensive validation package according to the International Council for Harmonisation (ICH) guidelines, and objectively compare the HPLC method's performance against alternative analytical techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE).
The purity of starting materials and intermediates is a cornerstone of safe and effective drug development. For a compound like 2-Bromo-1,3-difluoro-4-methylbenzene, even trace impurities can lead to unwanted side-reactions, impact final product yield, and introduce potentially toxic components. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a fundamental component of quality control.
Part 1: The Core of Quality Control: A Validated HPLC Method
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and assay testing, primarily due to its versatility in handling a wide range of non-volatile and thermally sensitive compounds.[1][2] Our objective is to develop a method that is not only precise and accurate but also specific for 2-Bromo-1,3-difluoro-4-methylbenzene in the presence of potential process-related impurities and degradation products.
Method Development: A Rationale-Driven Approach
The architecture of an analytical method is built upon the physicochemical properties of the analyte. 2-Bromo-1,3-difluoro-4-methylbenzene is a non-polar, aromatic compound. This dictates a reversed-phase HPLC approach as the most effective separation strategy.
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical first choice. Its hydrophobic nature provides strong retention for non-polar analytes. The end-capping on modern C18 columns is crucial as it minimizes peak tailing caused by interactions between the analyte and residual silanol groups on the silica support. For halogenated aromatics, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) could also be considered to exploit pi-pi interactions, potentially offering different selectivity for closely related impurities.
Mobile Phase Composition: A gradient elution using a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape in a reasonable timeframe. The addition of 0.1% formic acid to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form and by masking active sites on the stationary phase.[3]
Detection: Given the aromatic structure, UV detection is ideal. The chromophore will exhibit strong absorbance, providing high sensitivity. A wavelength of 254 nm is a common starting point for aromatic compounds, though a full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Method Validation: Demonstrating Fitness for Purpose
Method validation is the documented process that proves an analytical procedure is suitable for its intended use.[4] We will follow the comprehensive framework laid out in the ICH Q2(R1) guideline.[5][6][7]
The workflow for a comprehensive HPLC method validation is a systematic process, ensuring all performance characteristics are thoroughly evaluated.
Caption: A logical workflow for HPLC method validation per ICH guidelines.
Summary of Validation Data
The following tables summarize the acceptance criteria and experimental results for the validation of the HPLC method for 2-Bromo-1,3-difluoro-4-methylbenzene.
| Robustness | Flow Rate (±10%), Column Temp (±5°C) | All system suitability parameters met |
Part 2: A Comparative Look at Alternative Technologies
While HPLC is a robust and widely accepted method, a comprehensive scientific evaluation necessitates a comparison with other viable analytical techniques.[8] Gas Chromatography (GC) and Capillary Electrophoresis (CE) present alternative separation mechanisms that can provide complementary information.
Gas Chromatography (GC): The Volatility Expert
GC is an exceptionally powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[2] For an analyte like 2-Bromo-1,3-difluoro-4-methylbenzene, which is volatile and thermally stable, GC is a prime candidate.
Principle & Applicability: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. This makes it highly effective for identifying residual solvents or volatile isomers that might be difficult to resolve by HPLC.[9][10]
Advantages:
High Resolution: Capillary GC columns offer extremely high separation efficiency, often surpassing that of standard HPLC columns.
Speed: Analysis times are typically much faster than HPLC.[9]
Sensitive Detectors: The Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while an Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds.
Limitations:
The primary limitation is the requirement for analyte volatility and thermal stability. Any non-volatile impurities (e.g., salts, polymeric materials) will not be detected.
High temperatures in the injector and column can cause degradation of thermally labile impurities.
Capillary Electrophoresis (CE): The Charge-to-Size Specialist
CE is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces.[11]
Principle & Applicability: While our target analyte is neutral, its separation can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where surfactants are added to the buffer to form micelles. Neutral analytes partition between the micelles and the aqueous buffer, enabling separation based on their hydrophobicity. CE offers a separation mechanism that is orthogonal to both HPLC and GC.[12][13]
Advantages:
Exceptional Efficiency: CE can generate millions of theoretical plates, leading to very sharp peaks and high resolution.[11]
Minimal Consumption: It uses minute quantities of sample and reagents, making it a "green" technique.
Limitations:
Sensitivity: Standard on-column UV detection in CE is often less sensitive than in HPLC due to the very short path length across the capillary.[12][14]
Robustness: CE can be more susceptible to matrix effects and may exhibit poorer reproducibility in routine QC environments compared to the highly robust nature of modern HPLC systems.[13][14]
Comparative Performance Overview
The choice of analytical technique is driven by the specific question being asked. Is it for routine QC, impurity identification, or specialized investigation? The following diagram and table compare these three powerful techniques for the purity analysis of 2-Bromo-1,3-difluoro-4-methylbenzene.
Caption: Comparison of HPLC, GC, and CE on key performance metrics.
Table 4: Head-to-Head Technique Comparison
Feature
HPLC (Reversed-Phase)
GC (Capillary)
CE (MEKC)
Principle
Partitioning between liquid mobile and solid stationary phase
Partitioning between gas mobile and liquid/solid stationary phase
Differential migration in an electric field; partitioning into micelles
Orthogonal confirmation, charged impurities, very small samples
Typical Speed
15-40 minutes
5-20 minutes
10-25 minutes
Sensitivity
Good to excellent
Good (FID) to exceptional (ECD for halogens)
Moderate to low (with UV)
Robustness
Excellent
Very Good
Good to Moderate
| Primary Limitation | Lower resolution than capillary GC | Only for volatile/thermally stable compounds | Lower sensitivity and loadability |
Conclusion
For the routine quality control and purity determination of 2-Bromo-1,3-difluoro-4-methylbenzene, a validated reversed-phase HPLC method stands as the most reliable, robust, and versatile technique. It is capable of quantifying the main component while separating a wide range of potential non-volatile impurities, aligning perfectly with the stringent requirements of the pharmaceutical industry and regulatory bodies like the FDA.[15][16][17][18]
Gas Chromatography serves as an excellent complementary technique, offering superior speed and resolution for analyzing volatile impurities and isomers. Capillary Electrophoresis, with its unique separation mechanism, provides a powerful orthogonal method for confirmatory analysis or for resolving specific impurities that may be challenging for HPLC and GC. The selection of a primary or secondary method should always be guided by a risk-based assessment of potential impurities and the intended use of the analytical data.
Experimental Protocols
HPLC Method Validation Protocol
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 50% B, linear gradient to 95% B over 20 min, hold for 5 min, return to 50% B and equilibrate for 5 min.[3]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Diluent: Acetonitrile/Water (50:50).
Specificity: A solution of the main compound is spiked with known potential impurities. The chromatogram is analyzed to ensure baseline resolution between the main peak and all impurity peaks. Peak purity is assessed using a Diode Array Detector (DAD).
Linearity: Prepare a series of at least five concentrations of the analyte reference standard, ranging from the LOQ to 150% of the nominal assay concentration. Plot the peak area response versus concentration and determine the correlation coefficient (r²) using linear regression analysis.
Accuracy (Recovery): A known quantity of the analyte is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). Each level is prepared in triplicate. The percentage recovery is calculated by comparing the amount found versus the amount added.[19]
Precision:
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument. Combine the data from both sets and calculate the cumulative RSD.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by preparing a series of dilute solutions and calculating the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on system suitability parameters (e.g., resolution, tailing factor).
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
IntechOpen. (2012). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. IntechOpen. [Link]
Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
Patsnap. (2026). How to Extract Aromatic Compounds for High Purity. Patsnap Eureka. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Patsnap. (2025). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap Eureka. [Link]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
Royal Society of Chemistry. (n.d.). Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. Analytical Methods. [Link]
Agilent Technologies. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
MDPI. (2026). An Efficient and Greener Alternative for the Extraction of Polycyclic Aromatic Compounds from Sediments. MDPI. [Link]
MDPI. (2022). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. MDPI. [Link]
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR. [Link]
Lab Manager. (2026). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: GC-MS Fragmentation Analysis of 2-Bromo-1,3-difluoro-4-methylbenzene (EI vs. NCI Performance)
Introduction & Scientific Context
2-Bromo-1,3-difluoro-4-methylbenzene (CAS: 847502-89-0)[1] is a highly substituted halogenated aromatic compound, frequently utilized as a critical building block in advanced pharmaceutical and agrochemical synthesis. Due to its volatility and complex halogenation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for its characterization.
As a Senior Application Scientist, I frequently encounter the challenge of balancing structural confirmation with trace-level quantification when analyzing polyhalogenated aromatics. The choice of ionization mode—specifically Electron Ionization (EI) versus Negative Chemical Ionization (NCI) —profoundly impacts the analytical outcome[2]. This guide objectively compares these two methodologies, detailing their mechanistic differences, performance metrics, and providing a self-validating experimental protocol.
Mechanistic Fragmentation Analysis (EI Mode)
In standard EI mode, the analyte is bombarded with 70 eV electrons. This energy significantly exceeds the molecule's ionization potential (typically ~9 eV), imparting excess internal energy that drives extensive and highly reproducible fragmentation[2].
The fragmentation cascade of halogenated compounds is primarily governed by the relative strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I)[3]. For 2-Bromo-1,3-difluoro-4-methylbenzene, the causality of the fragmentation pattern is as follows:
Isotopic Signature: The molecular ion ([M]⁺•) appears at m/z 206 and 208 in a ~1:1 relative abundance ratio. This is the classic isotopic hallmark of a single bromine atom (⁷⁹Br and ⁸¹Br)[3].
Primary Cleavage: The C-Br bond (~280 kJ/mol) is significantly weaker than the C-F bonds (~485 kJ/mol). The most favorable thermodynamic pathway is the homolytic cleavage of the C-Br bond, expelling a bromine radical (Br•) to form the highly stable, fluorinated benzyl/tropylium cation at m/z 127 ([C₇H₅F₂]⁺)[3].
Secondary Rearrangement: Subsequent structural stabilization occurs via the expulsion of neutral hydrogen fluoride (HF, 20 Da), a characteristic rearrangement in ortho/meta-fluorinated systems, yielding the fragment at m/z 107.
Figure 1: Proposed EI-MS fragmentation pathway for 2-Bromo-1,3-difluoro-4-methylbenzene.
Methodology Comparison: EI vs. NCI
While EI provides the rich fragmentation necessary for unambiguous structural elucidation and NIST library matching, it is a "hard" ionization technique that can suffer from baseline noise and matrix interferences in complex environmental or biological samples[2].
To circumvent this, Negative Chemical Ionization (NCI) serves as a superior alternative for trace quantification. NCI is a "soft" ionization technique that relies on electron capture. Because 2-Bromo-1,3-difluoro-4-methylbenzene contains highly electronegative fluorine and bromine atoms, it exhibits a strong electron affinity. When a reagent gas (e.g., methane) is used to thermalize electrons, the analyte captures these low-energy electrons. This leads to dissociative electron capture that predominantly yields the stable bromide anion ([Br]⁻ at m/z 79 and 81)[4]. This highly selective pathway filters out complex hydrocarbon matrix interferences (which lack electron-capturing moieties), enhancing the signal-to-noise (S/N) ratio by orders of magnitude[4].
Figure 2: Comparative GC-MS workflow utilizing EI and NCI modes for halogenated aromatics.
Performance Data Comparison
The following table summarizes the quantitative performance differences between the two ionization modes for the analysis of halogenated toluenes.
Parameter
Electron Ionization (EI)
Negative Chemical Ionization (NCI)
Primary Application
Structural elucidation, Library matching
Trace quantification in complex matrices
Ionization Mechanism
Hard ionization (70 eV electron impact)
Soft ionization (Thermal electron capture)
Key Diagnostic Ions
m/z 206/208 (M⁺•), 127, 107
m/z 79/81 ([Br]⁻), m/z 206/208 ([M]⁻•)
Matrix Tolerance
Low to Moderate
Very High (Selective for halogens)
Typical LOD (S/N > 3)
10 - 50 pg on-column
0.1 - 1.0 pg on-column
Linear Dynamic Range
10⁴ to 10⁵
10³ to 10⁴
Self-Validating Experimental Protocol
To ensure data integrity and trustworthiness, this protocol incorporates built-in system suitability tests (SST) and internal standardization, creating a self-validating analytical workflow.
Step 1: System Tuning and Suitability
Action: Inject 1 µL of a 1 ng/µL Decafluorotriphenylphosphine (DFTPP) tuning standard.
Validation: Verify that the EI mass spectrum meets standard tuning criteria (e.g., m/z 198 is the base peak, m/z 442 is >40% of m/z 198). This ensures the electron multiplier and quadrupole mass filters are correctly calibrated across the halogenated mass range before running actual samples.
Step 2: Sample Preparation
Action: Dissolve 2-Bromo-1,3-difluoro-4-methylbenzene in pesticide-grade hexane to a target concentration. Spike the sample with 1 µg/mL of 1,4-Dichlorobenzene-d₄ as an internal standard.
Validation: The deuterated internal standard corrects for injection volume variance and matrix suppression, ensuring that any fluctuations in the absolute peak area are mathematically normalized.
Step 3: Chromatographic Separation
Action: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[5]. Maintain a helium carrier gas flow of 1.2 mL/min. Program the oven from 40 °C (hold 2 min) to 280 °C at 10 °C/min[3].
Causality: The low-polarity 5% diphenyl/95% dimethyl polysiloxane stationary phase separates halogenated positional isomers based on boiling point and dispersion forces. This specific phase prevents the co-elution of structurally similar synthesis byproducts.
Step 4: Mass Spectrometric Acquisition
EI Mode: Set the ion source to 230 °C and electron energy to 70 eV. Acquire data in full scan mode from m/z 35 to 550[3].
NCI Mode: Introduce methane as the reagent gas at a flow rate of 2.0 mL/min. Lower the source temperature to 150 °C.
Causality: Lowering the source temperature in NCI mode is critical; it reduces the kinetic energy of the electrons, promoting highly efficient thermal electron capture by the halogenated target[4].
Spectroscopic validation of 2-Bromo-1,3-difluoro-4-methylbenzene reaction intermediates
Spectroscopic Validation of 2-Bromo-1,3-difluoro-4-methylbenzene Reaction Intermediates: A Comparative Guide Introduction: The Mechanistic Challenge 2-Bromo-1,3-difluoro-4-methylbenzene is a highly versatile, electron-de...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Validation of 2-Bromo-1,3-difluoro-4-methylbenzene Reaction Intermediates: A Comparative Guide
Introduction: The Mechanistic Challenge
2-Bromo-1,3-difluoro-4-methylbenzene is a highly versatile, electron-deficient building block utilized in the synthesis of advanced agrochemicals and fluorinated pharmaceuticals (1)[1]. The functionalization of this scaffold typically proceeds via a halogen-lithium exchange (using n-butyllithium) to generate a transient aryllithium intermediate, which is subsequently trapped by an electrophile or transmetalated for cross-coupling.
However, the presence of two highly electronegative fluorine atoms creates a mechanistic double-edged sword. While their inductive effect accelerates the initial bromine-lithium exchange, it drastically destabilizes the resulting aryllithium intermediate. If the reaction temperature exceeds -60 °C, the intermediate rapidly undergoes ortho-elimination of lithium fluoride to form a highly reactive benzyne species (2)[2]. This uncontrolled pathway decimates reaction yields and poses severe safety risks during scale-up[2].
To mitigate this, continuous flow chemistry coupled with in situ spectroscopic validation is the industry standard. As a Senior Application Scientist, I evaluate analytical tools not just by their hardware specifications, but by their ability to provide actionable, real-time mechanistic insights. This guide objectively compares three leading techniques—In situ ReactIR, Flow-NMR, and EPR—for the validation of these transient organometallic species.
Comparative Analysis: ReactIR vs. Flow-NMR vs. EPR
In Situ ReactIR (ATR-FTIR)
ReactIR, equipped with a microscale flow cell and an attenuated total reflectance (ATR) sensor, is the workhorse for real-time kinetic profiling (3)[3].
The Causality of Experimental Design: Why specify a diamond (DiComp) ATR probe? Organolithium reagents are highly corrosive and will rapidly degrade standard silicon or zinc selenide optics. Diamond provides absolute chemical inertness while allowing full mid-IR spectral acquisition (650–1950 cm⁻¹)[3]. ReactIR excels at tracking the depletion of the C-Br stretch and the transient shifts in C-F stretching frequencies caused by the influx of electron density upon lithiation.
Flow-NMR (¹⁹F, ⁷Li, ¹H)
While ReactIR provides kinetic data, Flow-NMR provides definitive structural elucidation.
The Causality of Experimental Design: Why prioritize ¹⁹F NMR over ¹H NMR? In complex reaction mixtures containing THF, hexanes, and n-butyllithium, the ¹H NMR spectrum is heavily congested. ¹⁹F NMR, benefiting from 100% natural abundance and a massive chemical shift dispersion, operates in a completely background-free window. Furthermore, analyzing the scalar couplings between ¹⁹F and ⁷Li provides direct evidence of the aggregation state (monomer vs. mixed aggregate) of the aryllithium species, which directly dictates its nucleophilicity (4)[4].
In Situ EPR Spectroscopy
Electron Paramagnetic Resonance (EPR) is blind to the diamagnetic aryllithium itself but becomes critical if the intermediate is subjected to downstream transition-metal catalysis (e.g., Palladium cross-coupling).
The Causality of Experimental Design: If the cross-coupling proceeds via a single-electron transfer (SET) mechanism rather than a standard two-electron oxidative addition, transient radical species are formed. Coupled in situ NMR and EPR setups allow researchers to simultaneously quantify diamagnetic products and paramagnetic intermediates, ensuring complete mechanistic mapping (5)[5].
Quantitative Performance Comparison
Parameter
In situ ReactIR (ATR-FTIR)
Flow-NMR (¹⁹F / ⁷Li)
In situ EPR Spectroscopy
Primary Use Case
Real-time kinetic profiling & conversion tracking
Absolute structural elucidation & aggregation state
Detection of radical intermediates in SET pathways
Temporal Resolution
High (~15 seconds per scan)
Moderate (Minutes per scan, requires steady-state)
Protocol 1: Real-Time Kinetic Profiling via ReactIR
Objective: Determine the precise residence time required for complete Br-Li exchange without triggering benzyne formation.
System Priming: Purge the continuous flow reactor and the ReactIR micro-flow cell with anhydrous THF at a flow rate of 1.0 mL/min for 10 minutes to establish a pristine solvent background spectrum.
Reagent Introduction: Pump a 0.5 M solution of 2-Bromo-1,3-difluoro-4-methylbenzene in THF and a 0.55 M solution of n-BuLi in hexanes into a T-mixer submerged in a -78 °C cryogenic bath.
Spectroscopic Acquisition: Set the ReactIR to acquire spectra every 15 seconds. Monitor the disappearance of the C-Br stretch (approx. 1030 cm⁻¹) and the appearance of the lithiated C-F shifted bands.
Self-Validation Step: To prove the system is genuinely tracking the intact intermediate and not a degradation product, deliberately increase the reactor temperature to -40 °C for a brief 2-minute pulse. The ReactIR must immediately detect the formation of new polymeric byproducts (confirming benzyne formation), validating the sensitivity of the probe to thermal decomposition pathways.
Protocol 2: Structural Elucidation via Flow-NMR
Objective: Confirm the aggregation state of the aryllithium intermediate to predict its downstream reactivity.
Probe Calibration: Tune the Flow-NMR probe to the ¹⁹F and ⁷Li frequencies. Calibrate the temperature of the flow cell to exactly -78 °C using a methanol standard to prevent thermal degradation of the intermediate inside the magnet.
Steady-State Analysis: Divert the output of the flow reactor (prior to the electrophilic quench) into the NMR flow cell until a steady state is reached.
Data Acquisition: Acquire ¹⁹F{¹H} decoupled spectra. The presence of a sharp, downfield-shifted fluorine signal relative to the starting material confirms the discrete aryllithium species.
Self-Validation Step: Perform a ¹⁹F-⁷Li Heteronuclear Multiple Quantum Coherence (HMQC) experiment. The presence of cross-peaks definitively confirms the direct C-Li interaction and identifies whether the intermediate exists as a monomer or a mixed aggregate, serving as an internal validation of the proposed chemical structure.
Workflow Visualization
Continuous flow workflow for the generation and spectroscopic validation of aryllithium intermediates.
References
Organolithium Bases in Flow Chemistry: A Review
Organic Process Research & Development - ACS Publications[Link]
Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring
ACS Publications[Link]
Mixed Aggregates of Organolithium Compounds
ResearchGate[Link]
Coupled In Situ NMR and EPR Studies Reveal the Electron Transfer Rate and Electrolyte Decomposition in Redox Flow Batteries
Journal of the American Chemical Society - ACS Publications[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-1,3-difluoro-4-methylbenzene
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-1,3-difluoro-4-methylbenzene. As researchers and drug development professionals, a deep, causal understa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-1,3-difluoro-4-methylbenzene. As researchers and drug development professionals, a deep, causal understanding of safety protocols is paramount to not only personal safety but also to the integrity of our work. This document moves beyond a simple checklist to provide a procedural framework grounded in the specific hazards of this and structurally similar halogenated aromatic compounds.
Hazard Assessment: The "Why" Behind the Protection
Based on these analogs, 2-Bromo-1,3-difluoro-4-methylbenzene should be handled as a compound that is:
A Skin Irritant : Causes skin irritation upon contact.[2][3][4][5] Prolonged exposure can lead to dermatitis.
A Serious Eye Irritant : Poses a significant risk of serious eye irritation or damage.[2][4][5][6]
Harmful if Inhaled : May cause respiratory tract irritation.[4][6][7] Vapors or dusts can lead to symptoms like coughing, shortness of breath, and irritation of the nose and throat.[8]
Acutely Toxic : May be harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]
Potentially Flammable : Many similar small-molecule organic compounds are flammable and their vapors can form explosive mixtures with air.[3][4][9]
The causality is clear: the chemical properties of halogenated aromatics necessitate a multi-layered barrier to prevent contact with the skin, eyes, and respiratory system. On combustion, these compounds can also release highly toxic and corrosive gases like hydrogen halides and gaseous hydrogen fluoride (HF).[3][4][7][10]
Core PPE Requirements: Your First Line of Defense
For any procedure involving 2-Bromo-1,3-difluoro-4-methylbenzene, the following personal protective equipment is the mandatory minimum. All handling of the solid chemical or its solutions must be conducted within a certified chemical fume hood.[1][11]
Body Part
Recommended Protection
Specifications & Standards
Rationale & Expert Insight
Eyes/Face
Chemical Safety Goggles & Face Shield
Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][10][11][12]
Goggles provide a seal against splashes and vapors. A face shield is required over the goggles during procedures with a heightened risk of splashing, such as transferring solutions or working under positive pressure, to protect the entire face.[11]
Hands
Chemical-Resistant Gloves (Nitrile)
Inspect gloves for integrity before each use.[11] For prolonged contact, consult manufacturer-specific permeation data.
Nitrile gloves offer good resistance to a wide range of organic compounds for incidental contact. For extended operations or immersion, consider heavier-duty gloves like Viton or ensure frequent changes of nitrile gloves, as no material is impervious.
Body
Long-Sleeved Laboratory Coat
N/A
A lab coat, fully buttoned, provides a critical barrier against accidental spills and contact with contaminated surfaces.[11] For large-scale work, a chemically resistant apron over the lab coat is recommended.
Respiratory
Certified Chemical Fume Hood
N/A
All work must be performed in a properly functioning and certified chemical fume hood to control vapor and dust exposure.[11] A respirator is typically not required if work is confined to a fume hood.[12]
Operational Plan: Step-by-Step PPE Protocols
The level of PPE must correspond to the specific task and associated risks of exposure.
Protocol 1: Weighing and Transferring the Solid Compound
Preparation : Before handling the chemical, don all core PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Staging : Place an analytical balance, weighing paper or a tared container, and spatulas inside the fume hood.
Execution : Carefully transfer the desired amount of 2-Bromo-1,3-difluoro-4-methylbenzene from the stock bottle to the container. Use gentle motions to avoid creating airborne dust.
Closure : Securely cap the stock bottle immediately after use.
Cleanup : Wipe down the spatula and any contaminated surfaces within the hood with a solvent-moistened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the designated halogenated solid waste container.
Doffing : Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the appropriate waste stream. Wash hands thoroughly.
Protocol 2: Solution Preparation and Liquid Transfers
Preparation : Don core PPE plus a face shield. Ensure safety shower and eyewash stations are unobstructed and operational.[3][7][11]
Staging : All glassware, solvents, and magnetic stir bars should be placed in the chemical fume hood.
Execution : Slowly add the solid 2-Bromo-1,3-difluoro-4-methylbenzene to the solvent to prevent splashing.[11] If transferring a solution, do so slowly, keeping the containers well within the fume hood.
Cleanup : Rinse any contaminated glassware with a small amount of an appropriate solvent, collecting the rinse as halogenated liquid waste.
Doffing : Remove the face shield first, followed by gloves. Wash hands thoroughly.
PPE Selection Workflow
The decision-making process for selecting the appropriate level of PPE can be visualized as a workflow. This ensures a consistent and logical approach to risk mitigation for every task.
Caption: PPE selection based on task-specific risk assessment.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
Chemical Waste : All solutions and residual solids containing 2-Bromo-1,3-difluoro-4-methylbenzene must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[1]
Contaminated Consumables : Used gloves, weighing papers, pipette tips, and cleaning materials must be disposed of in a designated solid hazardous waste container. Do not discard them in regular trash.
Empty Containers : Empty stock bottles should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, often in a designated glass disposal box. If decontamination is not possible, the container must be treated as hazardous waste.[11]
By adhering to these detailed protocols, researchers can confidently and safely handle 2-Bromo-1,3-difluoro-4-methylbenzene, ensuring both personal well-being and the integrity of their scientific endeavors.
References
Aarti Industries. (2025, April 2). GPS Safety Summary - Di Fluoro Benzene.
Cheméo. (n.d.). 2-bromo-1-(difluoromethoxy)-3-methylbenzene — Chemical Substance Information. Retrieved from [Link]
Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET - 1-Bromo-2,5-difluoro-4-nitrobenzene.
Acros Organics. (2025, December 19). SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene.
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
3M. (n.d.). Pharmaceutical industry best practice.
BenchChem. (2025). Personal protective equipment for handling 2-Bromo-3'-nitroacetophenone.
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
Fisher Scientific. (2025, December 19).
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide: Benzene.
TCI Chemicals. (2025, October 30). SAFETY DATA SHEET - 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
NextSDS. (n.d.). 2-bromo-1,3-difluoro-5-methylbenzene — Chemical Substance Information. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzene. Retrieved from [Link]
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Benzene - NIOSH Pocket Guide.
TCI Chemicals. (2025, October 28).
Thermo Fisher Scientific. (2013, October 17).
BenchChem. (2025). Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.